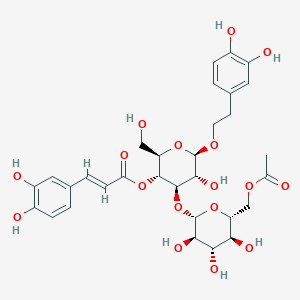![molecular formula C13H13N3O B14753137 N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine CAS No. 2719-71-3](/img/structure/B14753137.png)
N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine typically involves the condensation reaction between 2-aminopyridine and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine is unique due to its specific structural features, such as the presence of both a methoxy group and a pyridine ring.
Propiedades
Número CAS |
2719-71-3 |
|---|---|
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C13H13N3O/c1-17-12-7-3-2-6-11(12)10-15-16-13-8-4-5-9-14-13/h2-10H,1H3,(H,14,16)/b15-10- |
Clave InChI |
ZGQJHVJUJRXACN-GDNBJRDFSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N\NC2=CC=CC=N2 |
SMILES canónico |
COC1=CC=CC=C1C=NNC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


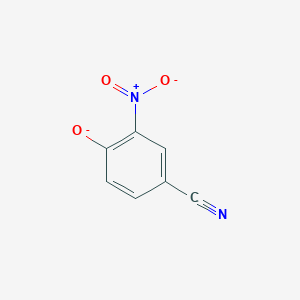
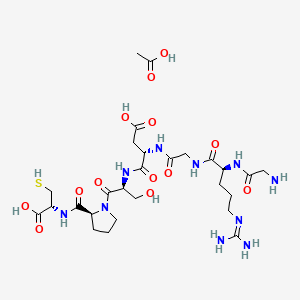
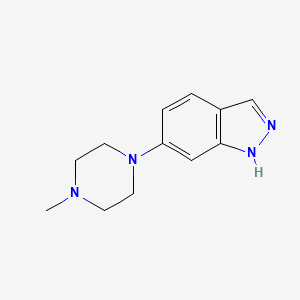
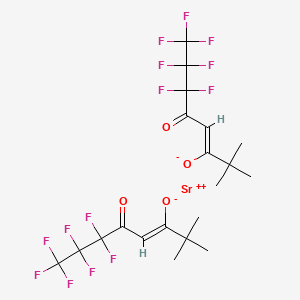
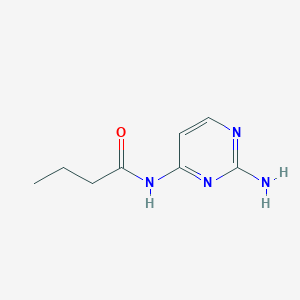


![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
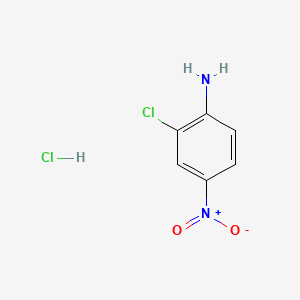
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)


![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
